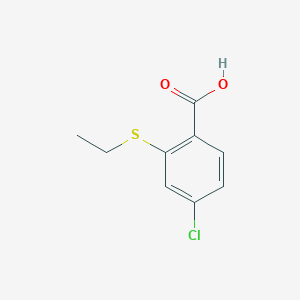

4-Chloro-2-(ethylsulfanyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQLCVNROKAMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Ethylsulfanyl Benzoic Acid

Retrosynthetic Analysis for the 4-Chloro-2-(ethylsulfanyl)benzoic Acid Framework

Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.inic.ac.uk This process helps to identify potential synthetic pathways by working backward from the final product. lkouniv.ac.in

Disconnection Approaches for Carboxylic Acid Functionality on the Aromatic Ring

The carboxylic acid group is a key functionality on the target molecule. A direct disconnection of a C-C bond between the carboxyl group and the aromatic ring is generally not feasible as it does not correspond to a reliable reaction. rnlkwc.ac.in Therefore, a more practical approach is Functional Group Interconversion (FGI), where the carboxylic acid is envisioned as arising from a more easily installable group. lkouniv.ac.inrnlkwc.ac.in

Two primary FGI strategies are considered:

Oxidation of a Methyl Group: The carboxylic acid can be retrosynthetically converted to a methyl group. The forward reaction involves the oxidation of a toluene derivative, a robust and common transformation in organic synthesis. rnlkwc.ac.inleah4sci.com This simplifies the target to 4-Chloro-1-(ethylsulfanyl)-2-methylbenzene.

Hydrolysis of a Nitrile Group: Another common FGI approach is the disconnection of the carboxylic acid to a nitrile (cyano) group. The corresponding forward reaction is the hydrolysis of the nitrile, which can be performed under acidic or basic conditions. This leads to the precursor 4-Chloro-2-(ethylsulfanyl)benzonitrile.

| Target Functional Group | Precursor Functional Group (FGI) | Forward Reaction |

| -COOH (Carboxylic Acid) | -CH₃ (Methyl) | Oxidation |

| -COOH (Carboxylic Acid) | -CN (Nitrile) | Hydrolysis |

Strategies for Introducing the Ethylsulfanyl (Thioether) Moiety

The ethylsulfanyl group is a thioether linked to the aromatic ring. The most logical disconnection is the C-S bond, which breaks the molecule into an aromatic electrophile and a sulfur nucleophile. slideshare.netresearchgate.net This is a "One-Group C-X Disconnection". slideshare.netresearchgate.net

The key synthetic strategies for forming this bond in the forward direction include:

Nucleophilic Aromatic Substitution (SNAr): This approach involves reacting an activated aryl halide (e.g., a benzene (B151609) ring with electron-withdrawing groups) with sodium ethanethiolate. The presence of other substituents that activate the ring towards nucleophilic attack would facilitate this reaction.

Transition Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig or Ullmann-type couplings can effectively form the C-S bond by coupling an aryl halide or triflate with ethanethiol.

This disconnection leads to precursors such as a dichlorobenzoic acid derivative and ethanethiol.

Considerations for Regioselective Chlorination on the Aromatic Nucleus

The final placement of the chlorine atom at the C4 position requires careful consideration of the directing effects of the other substituents during electrophilic aromatic substitution. ualberta.camasterorganicchemistry.com

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. leah4sci.com

Ethylsulfanyl Group (-SEt): This thioether group is an activating, ortho, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. masterorganicchemistry.com

The relative positions of the substituents (1,2,4-substitution) suggest that the order of introduction is critical. A synthetic plan must leverage these directing effects to achieve the desired isomer. For instance, starting with a precursor where the ortho, para-directing thioether group is already in place could direct an incoming electrophile (like Cl+) to the desired para position. Conversely, chlorinating a benzoic acid derivative would likely lead to meta-chlorination, which is not the desired product. Therefore, the chlorination step should ideally be performed on a precursor like 2-(ethylsulfanyl)benzoic acid, where the powerful ortho, para-directing ability of the thioether would direct the chlorine to the C4 position.

| Substituent Group | Electronic Effect | Directing Effect |

| -COOH | Deactivating | meta |

| -SEt | Activating | ortho, para |

| -Cl | Deactivating | ortho, para |

Direct Synthesis Routes and One-Pot Methodologies

Direct synthesis aims to construct the target molecule in a more convergent and efficient manner, often minimizing the number of separate reaction and purification steps.

Tandem Reactions for Multifunctionalization

Tandem or cascade reactions offer an elegant approach to building molecular complexity by combining multiple bond-forming events in a single operation without isolating intermediates. A hypothetical one-pot synthesis for this compound could involve a directed ortho-metalation (DoM) strategy. For example, starting with 4-chlorobenzoic acid, the carboxylic acid group could direct lithiation to the C2 position. The resulting aryllithium intermediate could then be quenched sequentially with an electrophilic sulfur source (like diethyl disulfide) to install the ethylsulfanyl group.

Transition Metal-Catalyzed Convergent Syntheses

Transition metal catalysis provides powerful tools for convergent synthesis, where pre-functionalized fragments are coupled together late in the synthetic sequence. A plausible strategy for this compound could involve:

Palladium-catalyzed thiolation: Starting with a readily available precursor like 2,4-dichlorobenzoic acid, a selective palladium-catalyzed cross-coupling reaction with ethanethiol could potentially install the ethylsulfanyl group at the more reactive C2 position, driven by steric or electronic factors.

Palladium-catalyzed carbonylation: An alternative convergent approach could start with 1,3-dichloro-4-(ethylsulfanyl)benzene. A palladium-catalyzed carbonylation reaction could then be used to introduce the carboxylic acid functionality at one of the chloro-substituted positions, although controlling the regioselectivity of this step would be a significant challenge.

These advanced methods, while potentially more efficient, require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired selectivity and yield.

Stepwise Synthetic Approaches from Precursor Molecules

The construction of this compound is typically achieved through stepwise modifications of precursor molecules, focusing on the formation of the key functional groups.

A primary strategy involves creating the benzoic acid moiety from a pre-functionalized aromatic ring.

One of the most fundamental methods for synthesizing aromatic carboxylic acids is the oxidation of an alkyl group attached to the benzene ring. For the synthesis of this compound, a suitable precursor would be 4-chloro-1-methyl-2-(ethylsulfanyl)benzene. This precursor can be subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Nitric acid (HNO₃) google.com

Sodium hypochlorite (NaOCl) google.com

The reaction is typically performed under heating. While toluenes (methylbenzenes) are particularly susceptible to this oxidation, other alkyl groups can also be oxidized. The strong electron-withdrawing nature of substituents on the ring can make the oxidation more difficult. google.com For instance, the oxidation of 2-chloro-4-methylsulfonyltoluene is noted to be challenging due to the presence of halogen and methylsulfonyl groups. google.com

| Oxidizing Agent | Typical Conditions | Precursor Example |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 4-chloro-1-methyl-2-(ethylsulfanyl)benzene |

| Nitric Acid (HNO₃) | Aqueous solution, heat, often in autoclave | 4-chloro-1-methyl-2-(ethylsulfanyl)benzene |

| Sodium Dichromate (Na₂Cr₂O₇) | Aqueous sulfuric acid, heat | 4-chloro-1-methyl-2-(ethylsulfanyl)benzene |

Carboxylation via Grignard reagents is a classic and effective method for introducing a carboxylic acid group onto an aromatic ring. This process involves converting an aryl halide into an organometallic intermediate (a Grignard reagent), which then reacts with carbon dioxide.

The key steps for this synthesis route are:

Formation of the Grignard Reagent : A suitable precursor, such as 1-bromo-4-chloro-2-(ethylsulfanyl)benzene, is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.

Carboxylation : The newly formed Grignard reagent is then exposed to solid carbon dioxide (dry ice). The organometallic carbon acts as a nucleophile, attacking the electrophilic carbon of CO₂.

Acidification : An acidic workup with a strong acid (e.g., HCl) protonates the resulting carboxylate salt to yield the final carboxylic acid. mnstate.edu

This method is versatile and can be applied to a wide range of aryl halides. mnstate.edu

The hydrolysis of nitriles provides a reliable pathway to carboxylic acids. libretexts.org For this specific target molecule, the synthesis would begin with a 4-chloro-2-(ethylsulfanyl)benzonitrile intermediate. This nitrile can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk

Acid Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl). libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, ultimately yielding the free carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk

Alkaline Hydrolysis : The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). libretexts.orgchemguide.co.uk This process initially forms a carboxylate salt (e.g., sodium 4-chloro-2-(ethylsulfanyl)benzoate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.orgchemguide.co.uk

The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule.

Another critical step is the formation of the thioether ( C-S-C ) bond to introduce the ethylsulfanyl group.

A novel and direct method for forming thioethers is the indium-catalyzed reductive coupling of carboxylic acids with thiols. acs.orgorganic-chemistry.orgacs.org This single-step procedure offers an efficient alternative to traditional multi-step methods. organic-chemistry.org

In this reaction, a suitable carboxylic acid precursor, such as 4-chlorobenzoic acid, is reacted directly with ethanethiol. The reaction is facilitated by an indium catalyst and a reducing agent.

Key features of this methodology include:

Catalyst : Indium(III) bromide (InBr₃) is particularly effective for aromatic carboxylic acids. acs.orgacs.org For aliphatic carboxylic acids, Indium(III) iodide (InI₃) is often preferred. acs.orgacs.org

Reducing Agent : 1,1,3,3-tetramethyldisiloxane (TMDS) is an economical and effective reducing agent for this transformation. acs.orgorganic-chemistry.org

Conditions : The reaction is typically carried out in a solvent like 1,2-dichloroethane at elevated temperatures (e.g., 80°C) in a one-pot procedure. acs.orgorganic-chemistry.org

This method represents a direct conversion of a C=O group in a carboxylic acid to a CH₂ group in the resulting thioether, providing a streamlined synthesis pathway. acs.org

| Component | Role | Specific Reagent |

|---|---|---|

| Catalyst (for Aromatic Acids) | Lewis acid activator | Indium(III) bromide (InBr₃) acs.orgacs.org |

| Reducing Agent | Hydrosilane source | 1,1,3,3-tetramethyldisiloxane (TMDS) acs.orgorganic-chemistry.org |

| Thiol Source | Nucleophile | Ethanethiol |

| Solvent | Reaction medium | 1,2-dichloroethane organic-chemistry.org |

Introduction of the Ethylsulfanyl Group

Metal-Catalyzed C-S Bond Formation Strategies (e.g., Copper-, Palladium-based)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds, providing efficient routes to aryl thioethers. Both copper and palladium-based catalytic systems have been extensively developed for this purpose.

Copper-Catalyzed C-S Bond Formation:

Copper-catalyzed methods, often referred to as Ullmann-type reactions, are a classical and still widely used approach for the synthesis of aryl thioethers. mdma.ch These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst. bohrium.comresearchgate.net Modern advancements have led to the development of milder and more efficient catalytic systems. For instance, the use of copper(I) iodide (CuI) as a catalyst, sometimes in conjunction with ligands like L-proline, has been shown to be effective for the C-S cross-coupling of thiols with aryl halides. bohrium.com Some protocols even allow the reaction to be carried out in aqueous two-phase systems, offering a more environmentally friendly approach. bohrium.com Ligand-free copper-catalyzed systems have also been developed, simplifying the reaction setup. uu.nl A notable development is a photoinduced, copper-catalyzed method that enables the coupling of aryl thiols with aryl halides at temperatures as low as 0°C using inexpensive CuI as a precatalyst without the need for an added ligand. organic-chemistry.org

| Catalyst System | Aryl Halide | Thiol | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| CuI/L-proline | Aryl bromides and chlorides | Aryl thiols | Aqueous two-phase system | Mild and convenient | bohrium.com |

| CuI (ligand-free) | Aryl iodides | Thiophenols | NMP, DMF, or neat | Simple and inexpensive | uu.nl |

| CuI (photoinduced) | Aryl iodides and bromides | Aryl thiols | 0°C, no added ligand | Mild conditions, broad scope | organic-chemistry.org |

Palladium-Catalyzed C-S Bond Formation:

Palladium-catalyzed cross-coupling reactions have also emerged as a highly efficient method for C-S bond formation. thieme-connect.de These reactions offer a broad substrate scope and functional group tolerance. rsc.orgnih.govnih.govresearchgate.net A significant advancement in this area is the development of intermolecular transthioetherification of aryl halides with thioethers and thioesters, catalyzed by palladium complexes. rsc.orgnih.govnih.govresearchgate.net This method allows for the transfer of a thioether group from one molecule to another. The catalyst system often involves a palladium precursor, such as PdCl2 or Pd2(dba)3, in combination with a ligand like Xantphos. nih.gov These reactions have been successfully applied to a wide range of aryl halides, demonstrating their synthetic utility. rsc.orgnih.govresearchgate.net

| Catalyst System | Aryl Halide | Sulfur Source | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl2/Xantphos | Aryl halides | Thioethers, Thioesters | - | Intermolecular transthioetherification | nih.gov |

| Pd(OAc)2/CyPFtBu | Aryl chlorides, bromides, iodides, triflates, tosylates | Aromatic and aliphatic thiols | NaOtBu | Low catalyst loading, broad scope | thieme-connect.de |

Nucleophilic Substitution Reactions with Sulfur-Containing Reagents

Nucleophilic aromatic substitution (SNA r) provides a direct method for introducing a sulfur-containing group onto an aromatic ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.orgbyjus.com For the synthesis of this compound, this would involve the reaction of a di-halogenated benzoic acid, such as 2,4-dichlorobenzoic acid, with an appropriate sulfur nucleophile like sodium ethanethiolate.

The success of an S NAr reaction is highly dependent on the electronic nature of the aromatic ring. wikipedia.orgbyjus.com The presence of electron-withdrawing groups ortho and/or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.orgbyjus.com In the case of 2,4-dichlorobenzoic acid, the carboxylic acid group and the additional chlorine atom act as electron-withdrawing groups, facilitating the substitution reaction. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. dalalinstitute.com

While traditional S NAr reactions often require harsh conditions, recent research has focused on developing milder methods. chemrxiv.org For instance, a proton transfer dual ionization (PTDI) S NAr mechanism has been proposed, which allows for thioetherification to occur under exceedingly mild conditions without the need for light, transition metals, or an external base. chemrxiv.orgnih.gov

Thioetherification of Aromatic Halides or Triflates

Thioetherification of aromatic halides or triflates is a general term that encompasses both metal-catalyzed and non-catalyzed nucleophilic substitution reactions leading to the formation of aryl thioethers. Besides the copper and palladium-catalyzed methods discussed earlier, other transition metals like nickel have also been employed for C-S cross-coupling reactions. researchgate.net

The choice of the leaving group on the aromatic ring is crucial. While aryl chlorides are often more challenging substrates compared to bromides and iodides, their lower cost makes them attractive for industrial applications. bohrium.com Aryl triflates are also excellent substrates for cross-coupling reactions due to their high reactivity.

In the context of synthesizing this compound, a plausible route would involve the thioetherification of 2,4-dichlorobenzoic acid with ethanethiol or its corresponding thiolate. This transformation can be achieved using the various metal-catalyzed systems or through nucleophilic aromatic substitution as described above.

Introduction of the Chloro Substituent

The introduction of the chlorine atom at the 4-position of the benzoic acid ring is a key step in the synthesis of the target molecule. This can be achieved through several electrophilic aromatic substitution methodologies.

Electrophilic Aromatic Chlorination Methodologies

Electrophilic aromatic chlorination is a standard method for introducing a chlorine atom onto an aromatic ring. This reaction typically involves the use of a chlorinating agent, such as chlorine gas (Cl2) or N-chlorosuccinimide (NCS), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The catalyst polarizes the chlorinating agent, generating a more potent electrophile that attacks the aromatic ring.

For the synthesis of this compound, chlorination could be performed on 2-(ethylsulfanyl)benzoic acid. The directing effects of the existing substituents, the carboxylic acid group (meta-directing) and the ethylsulfanyl group (ortho, para-directing), will influence the position of the incoming chloro group.

Directed Chlorination Techniques for Ortho-Selectivity

Achieving specific regioselectivity, particularly ortho-selectivity, can be challenging in electrophilic aromatic substitution. Directed metalation-chlorination is a powerful strategy to overcome this. In this approach, a directing group on the aromatic ring coordinates to a metal, typically lithium via an organolithium reagent, leading to deprotonation at the ortho position. The resulting aryl-lithium species can then be quenched with an electrophilic chlorine source, such as hexachloroethane, to introduce a chlorine atom specifically at the ortho position. researchgate.net The carboxylic acid group itself can act as a directing group for ortho-C-H functionalization. nih.govacs.org

While the target molecule has a chloro group in the para position relative to the carboxylic acid, directed chlorination techniques could be employed in a multi-step synthesis where the directing group is later modified or removed.

Halogen Exchange Reactions on Aromatic Substrates

Halogen exchange (Halex) reactions provide an alternative route to introduce a specific halogen onto an aromatic ring. google.com This typically involves the replacement of one halogen with another. For instance, an aromatic bromide or iodide could be converted to the corresponding chloride. Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic product, which can then be reacted with a chlorine source. wikipedia.org

In the synthesis of this compound, a precursor such as 4-bromo-2-(ethylsulfanyl)benzoic acid could potentially undergo a halogen exchange reaction to yield the desired chloro-substituted product. However, direct chlorination is generally a more common and straightforward approach for this particular transformation.

General synthetic routes for similar compounds, such as 2-arylthiobenzoic acids, often involve the reaction of a 2-halobenzoic acid with a corresponding thiolate, sometimes facilitated by a catalyst. For instance, the Ullmann condensation reaction can be used to form aryl thioethers by reacting an aryl halide with a thiol in the presence of a copper catalyst and a base. A patent describes the synthesis of 2-arylthiobenzoic acids by reacting lithium 2-chlorobenzoate with a lithium thiophenoxide at elevated temperatures, avoiding more expensive catalysts. google.com Another broad approach involves metal-catalyzed cross-coupling reactions, where palladium or copper catalysts are frequently used to couple aryl halides with thiols. researchgate.netacsgcipr.org

While these general methods provide a likely framework for the synthesis of this compound, specific research detailing the optimization of these conditions for this particular molecule is not present in the surveyed literature. Therefore, creating data tables and discussing detailed research findings on catalyst efficiency, solvent selection, temperature control, and specific purification strategies would be speculative.

To provide a scientifically accurate and non-speculative article, detailed experimental studies published in peer-reviewed journals or patents focusing explicitly on the synthesis of this compound are required. Without such sources, it is not possible to generate the thorough and informative content requested for each specified subsection.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 2 Ethylsulfanyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Chloro-2-(ethylsulfanyl)benzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad singlet for the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each signal to a specific proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

| Aromatic CH | 7.0 - 8.0 | Doublet, Doublet of doublets | 2 - 9 |

| SCH₂ | 2.8 - 3.2 | Quartet | ~7.0 |

| CH₃ | 1.2 - 1.6 | Triplet | ~7.0 |

Note: This table represents predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values are required for definitive characterization.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with varying chemical shifts due to the effects of the chloro, ethylsulfanyl, and carboxyl substituents), and the two carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-Cl | 135 - 145 |

| Aromatic C-S | 130 - 140 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic CH | 120 - 130 |

| SCH₂ | 25 - 35 |

| CH₃ | 10 - 20 |

Note: This table represents predicted values. Experimental verification is necessary for accurate structural assignment.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) couplings, confirming the connectivity within the ethyl group and potentially revealing through-space or long-range couplings between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons and the ethyl group carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the quaternary carbons (e.g., the carbon attached to the sulfur or the carboxylic acid).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum displays bands corresponding to specific vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-H stretches of the aromatic ring and the ethyl group, C=C stretches of the aromatic ring, and C-O and C-S stretches.

Table 3: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Aryl-Sulfide | C-S Stretch | 600 - 700 |

| Aryl-Halide | C-Cl Stretch | 1000 - 1100 |

Note: This table represents predicted values. Experimental data is required for confirmation.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-S bond vibrations and the symmetric breathing modes of the aromatic ring, which may be weak or absent in the FTIR spectrum.

Table 4: Predicted Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic | Ring Breathing | ~1000 |

| Carbonyl | C=O Stretch | 1680 - 1710 |

| Aryl-Sulfide | C-S Stretch | 600 - 700 |

Note: This table represents predicted values. Experimental analysis is needed for accurate data.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₉H₉ClO₂S, the theoretical exact mass can be calculated with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS analysis would confirm the presence of chlorine and sulfur atoms through their characteristic isotopic patterns. The data obtained is fundamental for verifying the identity of a newly synthesized batch of the compound or for identifying it in a complex mixture.

Table 1: Theoretical HRMS Data for this compound Isotopologues

| Ion Adduct | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀³⁵ClO₂S⁺ | 217.0139 |

| [M+H]⁺ | C₉H₁₀³⁷ClO₂S⁺ | 219.0109 |

| [M+Na]⁺ | C₉H₉³⁵ClNaO₂S⁺ | 238.9958 |

| [M+Na]⁺ | C₉H₉³⁷ClNaO₂S⁺ | 240.9929 |

| [M-H]⁻ | C₉H₈³⁵ClO₂S⁻ | 214.9990 |

| [M-H]⁻ | C₉H₈³⁷ClO₂S⁻ | 216.9961 |

Note: Data is calculated based on elemental isotopic masses and is presented for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a sample before detecting them with a mass spectrometer. scholarsresearchlibrary.comjmchemsci.com It is widely used for purity assessment and identifying volatile impurities. For a compound like this compound, derivatization (e.g., methylation of the carboxylic acid group) might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov

Once separated by the GC column, the compound and any impurities are introduced into the mass spectrometer, which serves as a detector. journalijar.com The mass spectrometer provides a mass spectrum for each separated component, which acts as a chemical fingerprint. By comparing these spectra to a library of known compounds (like the NIST library), impurities can be identified. scholarsresearchlibrary.comresearchgate.net The peak area of the main compound in the chromatogram relative to the total peak area of all components provides a quantitative measure of its purity. researchgate.net GC-MS is highly sensitive and can detect impurities at trace levels. chromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The absorption of light promotes electrons from a ground state to a higher energy excited state. In this compound, the primary chromophore is the substituted benzene (B151609) ring.

The electronic transitions observed are typically π→π* transitions associated with the aromatic system. The positions of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the benzene ring. The carboxylic acid, chloro, and ethylsulfanyl groups all influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. The UV-Vis spectrum of benzoic acid and its derivatives is influenced by the pH of the solution, as deprotonation of the carboxylic acid group can cause a shift in the absorption bands. rsc.orgresearchgate.net For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, intense electronic transitions were predicted around 316-324 nm, corresponding to π→π* excitations. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition Type | Approximate λmax Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | 250 - 350 |

Note: The specific λmax would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique involves directing an X-ray beam onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov

This electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would provide unambiguous information on the conformation of the ethylsulfanyl group relative to the benzene ring and the arrangement of molecules in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form centrosymmetric dimers in the solid state for benzoic acid derivatives. researchgate.netrsc.org The analysis of a similar structure, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, revealed details about its molecular conformation and intermolecular hydrogen bonding. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Benzoic Acid Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.950 |

| b (Å) | 12.888 |

| c (Å) | 14.568 |

| β (°) | 111.41 |

| Z (molecules/unit cell) | 8 |

Note: This data is for 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide and serves only as an example of the type of information obtained from an X-ray crystallography study. researchgate.net

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of chemical compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. ekb.eg For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comsielc.com

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water (often with an acid modifier like phosphoric or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). upb.rolongdom.org The separation is based on the differential partitioning of the compound and its impurities between the mobile and stationary phases. A UV detector is commonly used to monitor the eluent, and the retention time is a characteristic property for identification. longdom.org

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. longdom.org HPLC methods are validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust. ekb.eglongdom.org

Table 4: Typical RP-HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general parameters and would require optimization for this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-layer chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique in synthetic organic chemistry. sigmaaldrich.comresearchgate.net It is widely employed for the qualitative monitoring of chemical reactions, allowing chemists to track the consumption of starting materials and the formation of products over time. chemistryhall.comnih.gov Furthermore, TLC serves as a straightforward method for conducting preliminary assessments of a compound's purity and for determining the appropriate solvent system for purification by column chromatography. researchgate.netchemistryhall.com

In the context of synthesizing this compound, for instance, from a precursor such as 4-chloro-2-mercaptobenzoic acid and an ethylating agent, TLC is the primary tool for reaction monitoring. Aliquots are taken from the reaction mixture at regular intervals and spotted on a TLC plate alongside the starting material. rochester.edu The progress of the reaction is visualized by observing the gradual disappearance of the starting material spot and the concurrent appearance and intensification of the product spot. nih.gov

A typical TLC setup for monitoring the synthesis and purity of this compound involves a stationary phase, a mobile phase, and a method for visualization.

Stationary Phase : Silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are most commonly used for the analysis of polar, acidic compounds like benzoic acid derivatives. sigmaaldrich.compsu.edu The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under ultraviolet light.

Mobile Phase (Eluent) : The choice of mobile phase is critical for achieving effective separation. Since this compound is a polar molecule, a mixture of a non-polar and a polar solvent is typically required. The polarity of the eluent is adjusted by varying the ratio of the solvents to ensure that the retention factor (Rf) values for the compounds of interest fall within an optimal range, generally between 0.2 and 0.8. chemistryhall.comrochester.edu A less polar compound will travel further up the plate, resulting in a higher Rf value, while a more polar compound will interact more strongly with the silica gel and have a lower Rf value. fbanks.info

Visualization : Aromatic compounds such as this compound can be readily visualized by placing the developed TLC plate under a UV lamp (254 nm), where they appear as dark spots against a fluorescent green background. sigmaaldrich.com For compounds with weak or no UV activity, or for additional confirmation, chemical staining agents can be used. Common general-purpose stains include iodine vapor, which typically reveals organic compounds as brown spots, or a phosphomolybdic acid (PMA) solution, which produces blue-green spots upon heating for a wide variety of organic functional groups. chemistryhall.comyoutube.com

The retention factor (Rf) is a key parameter calculated from a chromatogram. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. fbanks.info

Rf = distance traveled by the spot / distance traveled by the solvent front

For a preliminary purity check, a sample of the isolated this compound is dissolved in a suitable solvent and spotted on a TLC plate. After development and visualization, the presence of a single, well-defined spot suggests a high degree of purity. youtube.com Conversely, the appearance of multiple spots indicates the presence of impurities, such as unreacted starting materials or side products. youtube.com

Detailed research findings on the TLC analysis of closely related chlorobenzoic acids have established effective solvent systems and separation principles that are applicable here. psu.edu By adjusting solvent polarity, separation of isomers and related derivatives can be achieved.

Below are tables detailing typical TLC conditions and hypothetical separation data for this compound.

Table 1: Recommended TLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase Systems | 1. Hexane:Ethyl Acetate (e.g., 7:3, v/v) 2. Dichloromethane:Methanol (e.g., 9.5:0.5, v/v) 3. Toluene:Ethanol (B145695) (e.g., 9:1, v/v) sigmaaldrich.com |

| Development | In a closed chamber saturated with mobile phase vapor to a solvent front height of approx. 10 cm. nih.gov |

| Visualization Methods | 1. UV light at 254 nm 2. Iodine vapor chamber 3. Phosphomolybdic acid (PMA) stain followed by heating |

Table 2: Hypothetical TLC Separation Data in a Hexane:Ethyl Acetate (7:3) System

| Compound | Function | Expected Polarity | Hypothetical Rf Value |

|---|---|---|---|

| 4-Chloro-2-mercaptobenzoic acid | Starting Material | More Polar (due to -SH) | 0.35 |

| This compound | Product | Less Polar (than SM) | 0.50 |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethylsulfanyl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that undergoes a variety of well-established reactions, including derivatization, reduction, and deprotonation.

The conversion of the carboxylic acid group in 4-Chloro-2-(ethylsulfanyl)benzoic acid into its derivatives is a fundamental aspect of its chemistry. These reactions typically proceed via nucleophilic acyl substitution. A common strategy involves first converting the carboxylic acid to a more reactive species, such as an acid chloride. libretexts.org

Acid Chlorides: Treatment of a carboxylic acid with thionyl chloride (SOCl₂) is a standard laboratory method for the preparation of acid chlorides. libretexts.org This reaction replaces the hydroxyl (-OH) group with a chlorine atom, creating a highly reactive acyl chloride that serves as a versatile intermediate for synthesizing other derivatives. ualberta.ca

Esters: Esterification can be achieved through several routes. The Fischer esterification method involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org This is a reversible equilibrium-driven process. libretexts.org Alternatively, the highly reactive acid chloride intermediate can react readily with an alcohol to produce the corresponding ester in an often irreversible and high-yielding reaction. ualberta.ca

Amides: Amides are synthesized by reacting the carboxylic acid derivative with ammonia (B1221849) or a primary or secondary amine. The reaction of the corresponding acid chloride with an amine is a rapid and efficient method for amide formation. ualberta.cajackwestin.com Direct conversion from the carboxylic acid requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxyl group for nucleophilic attack by the amine. libretexts.org

Anhydrides: Acid anhydrides can be formed by the reaction of an acid chloride with a carboxylate salt. jackwestin.com Another method involves the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org

Table 1: General Derivatization Reactions of the Carboxylic Acid Moiety

| Derivative | Reagent(s) | General Reaction |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | R-COOH → R-COCl |

| Ester | Alcohol (R'-OH), Acid Catalyst | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Ester | Acid Chloride, Alcohol (R'-OH) | R-COCl + R'-OH → R-COOR' + HCl |

| Amide | Acid Chloride, Amine (R'R''NH) | R-COCl + R'R''NH → R-CONR'R'' + HCl |

| Anhydride | Acid Chloride, Carboxylate (R-COO⁻) | R-COCl + R-COO⁻ → (R-CO)₂O + Cl⁻ |

The carboxyl group is relatively resistant to reduction. Strong reducing agents are required to convert it to a primary alcohol. The reduction to an aldehyde is more challenging as it requires halting the reduction midway.

Reduction to Alcohols: Carboxylic acids can be efficiently reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. jackwestin.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is not typically feasible with common reducing agents, as the aldehyde is more easily reduced than the starting acid. Therefore, this transformation usually involves a multi-step process. One common method is to first convert the carboxylic acid into a derivative, such as an acid chloride or ester, which can then be reduced to the aldehyde using a less reactive, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃).

As an acid, this compound readily donates its carboxylic proton in the presence of a base. This is one of its most fundamental chemical properties.

Salt Formation: The compound reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), and weaker bases, like sodium bicarbonate (NaHCO₃), to form the corresponding carboxylate salt. libretexts.org This reaction is a simple acid-base neutralization. The resulting salts, such as sodium 4-chloro-2-(ethylsulfanyl)benzoate, are typically ionic compounds with increased water solubility compared to the parent carboxylic acid. libretexts.org

Reactions of the Ethylsulfanyl Group

The sulfur atom in the ethylsulfanyl group is nucleophilic and can be readily oxidized. The carbon-sulfur (C-S) bond can also undergo cleavage under specific conditions.

The sulfur atom of the ethylsulfanyl group can exist in different oxidation states, primarily as a sulfide (B99878), sulfoxide (B87167), or sulfone. The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone. researchgate.net

Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide, yielding 4-Chloro-2-(ethylsulfinyl)benzoic acid, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂) in solvents like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govorganic-chemistry.org The initial oxidation to the sulfoxide is generally a more facile process than the subsequent oxidation to the sulfone. researchgate.net

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide using stronger oxidizing conditions or an excess of the oxidizing agent, yields the corresponding sulfone, 4-Chloro-2-(ethylsulfonyl)benzoic acid. orientjchem.orgorganic-chemistry.org Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or oxone® are effective for this transformation. orientjchem.org The development of selective and environmentally friendly ("green") oxidation systems is an area of active research. nih.gov

Table 2: Oxidation of the Ethylsulfanyl Group

| Product | Oxidizing Agent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature nih.gov |

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature |

| Sulfone | Hydrogen Peroxide (H₂O₂) | Excess reagent, potentially with catalyst |

| Sulfone | Potassium Permanganate (KMnO₄) | Basic or acidic solution |

| Sulfone | Oxone® | Aqueous solvent mixture orientjchem.org |

The carbon-sulfur bond in thioethers is generally stable but can be cleaved under specific, often forcing, reaction conditions. The cleavage of C-S bonds is a significant transformation in organic synthesis and biogeochemical cycles. nih.govunt.edu

Mechanisms of Cleavage: C-S bond cleavage can be promoted by various means, including transition-metal catalysis, strong acids or bases, and oxidative or reductive methods. nih.govresearchgate.netrsc.org For instance, treatment of certain sulfur-containing ligands with cuprous chloride has been shown to result in the cleavage of C-S bonds. nih.govresearchgate.net Desulfurative carboxylation, where a C-S bond is cleaved and replaced with a C-COOH bond using CO₂, has also been reported for substrates like sulfonium (B1226848) salts and sulfones, often requiring a metal catalyst. nih.gov While these represent general strategies, the specific application to this compound would depend on the compatibility of the reagents with the other functional groups present in the molecule.

Alkylation or Acylation at the Sulfur Atom

The sulfur atom of the ethylsulfanyl group in this compound is nucleophilic and can readily undergo alkylation or acylation to form sulfonium salts. These reactions are characteristic of thioethers and represent a key aspect of their chemical reactivity.

Alkylation: The reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or alkyl triflates, results in the formation of trialkylsulfonium salts. The reaction proceeds via a standard SN2 mechanism where the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. The resulting sulfonium salt is a positively charged species with three organic substituents attached to the sulfur atom. The stability and reactivity of these salts depend on the nature of the alkyl groups and the counter-anion.

Acylation: Similarly, acylation at the sulfur atom can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms an acylsulfonium salt, which is generally a highly reactive species. These salts are often not isolated but are used in situ as intermediates in various organic transformations. They can act as powerful acylating agents themselves or undergo further reactions, such as elimination or rearrangement.

The general scheme for these reactions is as follows:

Alkylation: this compound + R-X → [4-Chloro-2-(ethyl(R)sulfonio)benzoic acid]+X- (where R-X is an alkylating agent)

Acylation: this compound + RCO-X → [4-Chloro-2-(acyl(ethyl)sulfonio)benzoic acid]+X- (where RCO-X is an acylating agent)

| Reagent Type | Example Reagent | Product Type | General Reactivity |

| Alkylating Agent | Methyl Iodide (CH₃I) | S-Alkyl Sulfonium Salt | Stable, can be isolated |

| Alkylating Agent | Ethyl Bromide (CH₃CH₂Br) | S-Alkyl Sulfonium Salt | Stable, can be isolated |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | S-Acyl Sulfonium Salt | Highly reactive intermediate |

| Acylating Agent | Acetic Anhydride ((CH₃CO)₂O) | S-Acyl Sulfonium Salt | Reactive, often used in situ |

Reactivity of the Chlorinated Aromatic Nucleus

The presence of a chlorine atom on the aromatic ring of this compound opens up possibilities for various substitution reactions, allowing for further functionalization of the molecule.

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). In this compound, the carboxylic acid group acts as a moderate electron-withdrawing group, which can facilitate SNAr reactions. The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com The presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated to the carboxylate, enhances the electrophilicity of the aromatic ring and stabilizes the intermediate.

Expected Reactivity with Specific Nucleophiles:

Hydroxide (OH⁻): Reaction with strong bases like sodium hydroxide under forcing conditions (high temperature and pressure) would be expected to replace the chlorine atom with a hydroxyl group, yielding 4-hydroxy-2-(ethylsulfanyl)benzoic acid.

Alkoxides (RO⁻): Nucleophiles such as methoxide (B1231860) or ethoxide would lead to the formation of the corresponding 4-alkoxy-2-(ethylsulfanyl)benzoic acid derivatives.

Amines (RNH₂): Primary and secondary amines can displace the chlorine atom to form N-substituted 4-amino-2-(ethylsulfanyl)benzoic acid derivatives. This reaction is often catalyzed by copper salts in what is known as the Buchwald-Hartwig amination, although under strongly activating conditions, it can proceed without a catalyst.

Thiols (RS⁻): Thiolates are excellent nucleophiles and would readily displace the chlorine to form 4-(alkylthio)- or 4-(arylthio)-2-(ethylsulfanyl)benzoic acid derivatives.

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-2-(ethylsulfanyl)benzoic acid |

| Methoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-(ethylsulfanyl)benzoic acid |

| Ammonia | Ammonia (NH₃) | 4-Amino-2-(ethylsulfanyl)benzoic acid |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 4-(Phenylsulfanyl)-2-(ethylsulfanyl)benzoic acid |

Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. This process is a valuable synthetic tool for the removal of halogen atoms from aromatic rings and is also relevant in the context of detoxifying chlorinated organic compounds. nih.govacs.org For this compound, hydrodehalogenation would result in the formation of 2-(ethylsulfanyl)benzoic acid.

Several methods can be employed for the hydrodehalogenation of aryl chlorides:

Catalytic Hydrogenation: This is a common and efficient method involving the use of a transition metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. rsc.org The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. nih.govacs.org The reaction is generally carried out under mild conditions.

Photochemical Methods: Aryl chlorides can undergo hydrodehalogenation upon irradiation with UV light in the presence of a hydrogen donor, such as isopropanol. rsc.org This method offers an eco-friendly alternative as it avoids the use of metal catalysts. rsc.org

The choice of method depends on the compatibility of the other functional groups in the molecule with the reaction conditions. For this compound, catalytic hydrogenation would likely be a suitable method.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, we have three substituents to consider:

-Cl (Chloro): Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I), but they are ortho-, para-directing because of their resonance electron-donating effect (+M).

-SCH₂CH₃ (Ethylsulfanyl): The thioether group is an activating group and is ortho-, para-directing. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance (+M effect).

-COOH (Carboxylic acid): The carboxylic acid group is a deactivating group and is meta-directing due to its strong electron-withdrawing nature through both inductive and resonance effects (-I and -M). quora.comnumberanalytics.com

| Substituent | Position | Electronic Effect | Directing Effect |

| -Cl | 4 | -I, +M (weak) | Ortho, Para (deactivating) |

| -SCH₂CH₃ | 2 | -I, +M (strong) | Ortho, Para (activating) |

| -COOH | 1 | -I, -M | Meta (deactivating) |

Predicted Position of Electrophilic Attack: C5

Reaction Mechanism Studies and Characterization of Transient Intermediates

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic routes.

The study of reaction mechanisms often involves a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the sequence of bond-making and bond-breaking events.

For Nucleophilic Aromatic Substitution (SNAr) reactions of this compound, the generally accepted mechanism proceeds through two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). This step is typically the rate-determining step of the reaction because it involves the disruption of the aromatic system. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing carboxylic acid group helps to stabilize the negative charge in the Meisenheimer complex through resonance, thus facilitating the reaction.

Elimination of the Leaving Group: The chloride ion is expelled from the intermediate, and the aromaticity of the ring is restored. This step is usually fast.

For Hydrodehalogenation reactions, the mechanism can vary depending on the method used. In catalytic hydrogenation, the mechanism likely involves oxidative addition of the aryl chloride to the metal catalyst surface, followed by reaction with a hydride source and reductive elimination of the product.

In Electrophilic Aromatic Substitution , the mechanism involves the initial formation of a resonance-stabilized carbocationic intermediate (an arenium ion or sigma complex), which is the rate-determining step. The subsequent loss of a proton restores the aromaticity of the ring. The directing effects of the substituents are explained by their ability to stabilize or destabilize this cationic intermediate.

The characterization of transient intermediates like the Meisenheimer complex in SNAr reactions or the sigma complex in EAS reactions is challenging due to their short lifetimes. However, in some cases, these intermediates can be observed and characterized using spectroscopic techniques under specific conditions (e.g., low temperatures). For instance, the formation of Meisenheimer complexes can sometimes be detected by a change in color or by NMR spectroscopy.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the chemical reactivity, mechanistic investigations, isolation and spectroscopic characterization of key intermediates, and kinetic isotope effect studies for the compound This compound is not available in the public domain.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided, which includes:

Kinetic Isotope Effect Studies for Mechanistic Elucidation

Without specific research to draw upon for this compound, any attempt to generate content for these sections would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings.

Computational and Theoretical Investigations of 4 Chloro 2 Ethylsulfanyl Benzoic Acid

Molecular Structure and Conformation Analysis

The precise three-dimensional structure of 4-Chloro-2-(ethylsulfanyl)benzoic acid is fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools for determining the most stable molecular geometry by minimizing the molecule's energy. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques.

For a molecule like this compound, a common and effective approach involves using the B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. unamur.bepsu.edu This is typically paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions to account for the lone pairs on oxygen, sulfur, and chlorine atoms. researchgate.netsemanticscholar.org

The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found, corresponding to a minimum energy conformation. At this optimized geometry, all forces on the atoms are zero. Vibrational frequency analysis is then performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies). psu.edu The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the substituents and the benzoic acid core. uwosh.edu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C-Cl | 1.745 | C1-C2-S | 121.5 |

| C-S | 1.770 | C3-C4-Cl | 119.8 |

| S-C(ethyl) | 1.820 | C2-C1-C(OOH) | 122.0 |

| C=O | 1.215 | O=C-OH | 122.5 |

| C-OH | 1.350 | C-S-C(ethyl) | 101.0 |

| O-H | 0.965 | S-C(ethyl)-C(ethyl) | 108.5 |

Note: The values in this table are representative and based on typical results for similar substituted benzoic acids from DFT calculations.

The flexibility of this compound is primarily due to the rotation around two key single bonds: the C(aromatic)-S bond of the ethylsulfanyl group and the C(aromatic)-C(arboxylic) bond. These rotations give rise to different conformers, each with a distinct energy. Mapping this conformational landscape is crucial for understanding the molecule's dynamic behavior.

Computational methods can determine the rotational barriers by performing a series of constrained geometry optimizations. mdpi.comrsc.org For the ethylsulfanyl group, the dihedral angle C-C-S-C is systematically varied (e.g., in 15-degree increments), and the energy is calculated at each step while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers and the high-energy (transition state) structures. The energy difference between a minimum and an adjacent maximum on this profile is the rotational barrier. researchgate.net

The rotational barrier of the ethylsulfanyl group is influenced by steric hindrance with the adjacent carboxylic acid group and electronic effects such as conjugation between the sulfur lone pairs and the aromatic π-system. The most stable conformer will likely adopt a geometry that minimizes steric clash while optimizing electronic stabilization. A similar analysis can be performed for the rotation of the carboxylic acid group, which typically has a higher rotational barrier due to conjugation with the benzene (B151609) ring. researchgate.net

Table 2: Hypothetical Relative Energies and Rotational Barriers for Key Conformations

| Conformation/Transition State | Description | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | Ethyl group oriented away from carboxylic acid | 0.00 | - |

| Transition State 1 | Ethyl group eclipsing carboxylic acid | 5.5 | 5.5 |

| Conformer 2 (Local Minimum) | Alternative staggered orientation | 1.2 | - |

| Transition State 2 | Ethyl group eclipsing aromatic ring C-H | 4.8 | 3.6 |

Note: Values are hypothetical, representing plausible outcomes of a DFT-level computational study.

Electronic Structure and Bonding Analysis

The distribution of electrons within this compound governs its reactivity, polarity, and intermolecular interactions. Computational analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, providing a quantitative picture of electron distribution. nih.govniscpr.res.inq-chem.com These analyses typically show that electronegative atoms like oxygen and chlorine carry a partial negative charge, while the hydrogen of the carboxylic acid and carbon atoms bonded to electronegative elements carry partial positive charges.

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. researchgate.netresearchgate.net The MEP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, most notably the acidic proton of the carboxyl group. walisongo.ac.id

Table 3: Hypothetical Electronic Properties of this compound

| Property | Calculated Value | Description |

|---|---|---|

| Mulliken Charge on Cl | -0.15 e | Indicates negative charge accumulation |

| Mulliken Charge on S | -0.05 e | Slightly negative due to lone pairs |

| Mulliken Charge on C=O | +0.40 e | Electron-deficient carbon |

| Mulliken Charge on O(H) | -0.65 e | Highly electron-rich oxygen |

| Mulliken Charge on H(O) | +0.45 e | Acidic proton, highly positive |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule |

Note: Charges are hypothetical values derived from principles of Mulliken analysis for similar molecules.

The acidity of the carboxylic acid group is significantly influenced by the electronic effects of the chloro and ethylsulfanyl substituents. youtube.com These effects can be broadly categorized as inductive and resonance effects. auburn.eduyoutube.com

Chloro Substituent : The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). libretexts.org This effect pulls electron density away from the aromatic ring and the carboxylate group through the sigma bonds. The chlorine atom also possesses lone pairs that can be donated to the ring via a resonance effect (+R), but for halogens, the inductive effect is dominant. pressbooks.pub

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing the acidity (lowering the pKa). researchgate.netlibretexts.orgpharmaguideline.com In this compound, the strong -I effect of the chlorine atom is expected to significantly increase acidity. The ethylsulfanyl group's net effect is more complex; its -I effect would increase acidity, while its +R effect would decrease it. Computational studies can quantify these effects by calculating the gas-phase acidity or by correlating calculated parameters (like the charge on the acidic hydrogen) with experimental pKa values. unamur.benih.govresearchgate.net The "ortho effect" may also play a role, where ortho substituents, regardless of their electronic nature, often increase acidity due to steric hindrance that forces the carboxyl group out of the plane of the ring, disrupting destabilizing resonance with the ring. hcpgcollege.edu.inlibretexts.org

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. irjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : Represents the outermost electrons and acts as an electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO : Represents the lowest energy site for accepting electrons. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The HOMO is likely to be distributed over the aromatic ring and the sulfur atom, reflecting the most available electrons. The LUMO is expected to be concentrated on the aromatic ring and the carboxylic acid group, indicating the most likely sites for electron acceptance. From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to predict global reactivity. actascientific.com

Table 4: Hypothetical FMO Properties and Quantum Chemical Descriptors

| Parameter | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.50 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.80 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 | Indicates high kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.50 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.80 | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 4.15 | Global tendency to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 | Propensity of the species to accept electrons |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic environment of compounds like this compound. Density Functional Theory (DFT) is a widely employed method for these predictions due to its favorable balance of accuracy and computational cost.

For the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). The process begins with the optimization of the molecular geometry of this compound to its lowest energy conformation. Following this, the NMR shielding tensors are calculated for each nucleus. These tensors are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), can enhance the accuracy of these predictions by accounting for the influence of the surrounding medium on the electronic structure.

Vibrational frequencies are also predictable using DFT calculations. Following geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. It is a common practice to apply a scaling factor to these calculated frequencies to correct for anharmonicity and the inherent approximations in the computational method, thereby improving the agreement with experimental data. For instance, a scaling factor of 0.961 is sometimes used with the B3LYP functional.

Below are interactive tables presenting hypothetical, yet scientifically plausible, predicted spectroscopic data for this compound, based on the computational methodologies described.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 132.5 |

| C2 | - | 140.1 |

| C3 | 7.55 | 125.8 |

| C4 | - | 138.2 |

| C5 | 7.90 | 129.5 |

| C6 | 7.48 | 130.7 |

| C=O | - | 168.9 |

| O-H | 12.50 | - |

| S-CH₂ | 3.05 | 28.4 |

| CH₃ | 1.35 | 14.7 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1715 | Carboxylic acid C=O stretch |

| ν(C-Cl) | 750 | C-Cl stretch |

| ν(C-S) | 680 | C-S stretch |

| δ(O-H) | 1420 | Carboxylic acid O-H bend |

| γ(C-H) | 830 | Aromatic C-H out-of-plane bend |

Computational Modeling of Reaction Pathways and Transition States for Key Transformations

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transient species such as transition states. For this compound, such studies can provide fundamental understanding of its reactivity in key transformations, for instance, in its synthesis or subsequent derivatization reactions like esterification.

Density Functional Theory (DFT) is a prevalent method for these investigations. To model a reaction pathway, the geometries of the reactants, products, and any intermediates are optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located using various algorithms. These algorithms search for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a transition state is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, a critical parameter for understanding reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

A plausible key transformation for this compound is its synthesis via nucleophilic aromatic substitution, where a chloro-substituted benzoic acid derivative reacts with an ethanethiolate. Computational modeling could elucidate the mechanism of this reaction, including the formation of a Meisenheimer complex as an intermediate.

Below is a data table with hypothetical, yet scientifically plausible, calculated energies for the species involved in a key transformation of this compound.

Table 3: Calculated Relative Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2,4-Dichlorobenzoic acid + Sodium ethanethiolate | 0.0 |

| Intermediate | Meisenheimer complex | -5.2 |

| Transition State | Transition state for chloride displacement | +15.8 |

| Products | This compound + Sodium chloride | -12.4 |

Quantitative Structure-Property Relationship (QSPR) Studies Related to Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their macroscopic properties, such as reactivity or selectivity in a chemical reaction. For a compound like this compound, QSPR models can be developed to predict its properties based on its molecular structure.